molecular formula C11H9N3O3S B14414881 6-Methoxy-5-nitroquinoline-2-carbothioamide CAS No. 83220-10-4

6-Methoxy-5-nitroquinoline-2-carbothioamide

Cat. No.: B14414881
CAS No.: 83220-10-4
M. Wt: 263.27 g/mol
InChI Key: MEVUEOUPHLKSNA-UHFFFAOYSA-N
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Description

6-Methoxy-5-nitroquinoline-2-carbothioamide is a chemical compound with the molecular formula C10H8N2O3S It is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-5-nitroquinoline-2-carbothioamide typically involves the nitration of 6-methoxyquinoline followed by the introduction of a carbothioamide group. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting 6-methoxy-5-nitroquinoline can then be reacted with thiourea in the presence of a suitable catalyst to form this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and subsequent reactions in batch or continuous flow reactors. The use of automated systems and precise control of reaction parameters ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-5-nitroquinoline-2-carbothioamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which can have different functional groups such as amino, hydroxyl, and alkyl groups.

Scientific Research Applications

6-Methoxy-5-nitroquinoline-2-carbothioamide has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Methoxy-5-nitroquinoline-2-carbothioamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or interfere with DNA synthesis, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    6-Methoxyquinoline: A precursor in the synthesis of 6-Methoxy-5-nitroquinoline-2-carbothioamide.

    5-Nitroquinoline: Another nitro-substituted quinoline derivative with similar chemical properties.

    2-Carbothioamidequinoline: A compound with a carbothioamide group attached to the quinoline ring.

Uniqueness

This compound is unique due to the presence of both methoxy and nitro groups on the quinoline ring, along with a carbothioamide group

Properties

CAS No.

83220-10-4

Molecular Formula

C11H9N3O3S

Molecular Weight

263.27 g/mol

IUPAC Name

6-methoxy-5-nitroquinoline-2-carbothioamide

InChI

InChI=1S/C11H9N3O3S/c1-17-9-5-4-7-6(10(9)14(15)16)2-3-8(13-7)11(12)18/h2-5H,1H3,(H2,12,18)

InChI Key

MEVUEOUPHLKSNA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)N=C(C=C2)C(=S)N)[N+](=O)[O-]

Origin of Product

United States

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